molecular formula C21H20N4 B13734532 N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine

N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine

Cat. No.: B13734532
M. Wt: 328.4 g/mol
InChI Key: JCKLHFMOFAYQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Serdemetan, also known as JNJ-26854165, is a novel small molecule identified by Johnson & Johnson Pharmaceutical Research and Development. It is a tryptamine derivative that functions as an antagonist to the Human Double Minute-2 (HDM-2) ubiquitin ligase. This compound has shown potent activity in various preclinical models, particularly in inducing S-phase arrest and apoptosis in both TP53 wild-type and mutant tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Serdemetan is synthesized through a multi-step process involving the formation of an indole ring and subsequent functionalization. The key steps include:

    Formation of the Indole Ring: This involves the cyclization of a suitable precursor to form the indole structure.

    Functionalization: The indole ring is then functionalized with an ethanamine group at the 3-position and a pyridin-4-yl group at the 4-position.

Industrial Production Methods

The industrial production of Serdemetan involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

Serdemetan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.

    Substitution: The ethanamine and pyridin-4-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Serdemetan with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Serdemetan has a wide range of scientific research applications, including:

Mechanism of Action

Serdemetan exerts its effects by antagonizing the HDM-2 ubiquitin ligase, leading to the stabilization and activation of the p53 tumor suppressor protein. This results in the induction of cell cycle arrest and apoptosis in cancer cells. The compound also affects the Mdm2-HIF1α axis, leading to decreased levels of glycolytic enzymes and reduced cell survival under hypoxic conditions .

Comparison with Similar Compounds

Similar Compounds

    Nutlin-3: Another HDM-2 antagonist that also stabilizes p53 but has different pharmacokinetic properties.

    MI-219: A small molecule inhibitor of the HDM-2-p53 interaction with a distinct chemical structure.

    RG7112: A potent HDM-2 antagonist with clinical applications in cancer therapy.

Uniqueness of Serdemetan

Serdemetan is unique due to its dual action on both the HDM-2-p53 interaction and the Mdm2-HIF1α axis. This dual mechanism allows it to induce apoptosis and inhibit glycolysis, making it a promising candidate for cancer therapy .

Properties

Molecular Formula

C21H20N4

Molecular Weight

328.4 g/mol

IUPAC Name

1-N-[2-(1H-indol-3-yl)ethyl]-3-N-pyridin-4-ylbenzene-1,3-diamine

InChI

InChI=1S/C21H20N4/c1-2-7-21-20(6-1)16(15-24-21)8-13-23-18-4-3-5-19(14-18)25-17-9-11-22-12-10-17/h1-7,9-12,14-15,23-24H,8,13H2,(H,22,25)

InChI Key

JCKLHFMOFAYQHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC(=CC=C3)NC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.